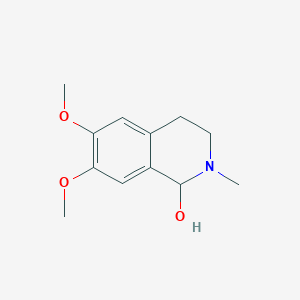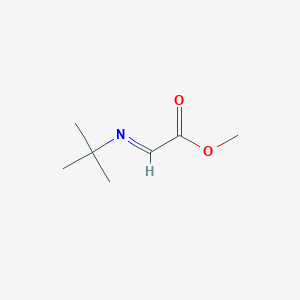
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a hydrazine-carbothioamide moiety. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, metal ions, and organic solvents. For example, the compound can react with interhalogens to form charge-transfer adducts or halonium compounds . The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a ligand in coordination chemistry to form complexes with metal ions . These complexes have potential applications in catalysis, sensing, and materials development. Additionally, triazine derivatives are explored for their potential use in pharmaceuticals due to their biological activity.
Wirkmechanismus
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide involves its interaction with molecular targets through its triazine and hydrazine-carbothioamide moieties. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other interacting species.
Vergleich Mit ähnlichen Verbindungen
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide can be compared with other triazine derivatives such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol . While these compounds share a common triazine core, their substituents and functional groups confer different chemical properties and applications. For instance, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is known for its use as a UV light absorber and stabilizer in polymer formulations .
Eigenschaften
CAS-Nummer |
113615-06-8 |
|---|---|
Molekularformel |
C16H14N6S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C16H14N6S/c17-15(23)20-22-16-18-13(11-7-3-1-4-8-11)14(19-21-16)12-9-5-2-6-10-12/h1-10H,(H3,17,20,23)(H,18,21,22) |
InChI-Schlüssel |
ZAUJWEMNKKVAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)


![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)



![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)
